n(4-(4-Bromophenoxy)butyl)phthalimide

Description

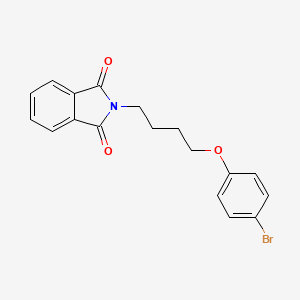

N-(4-(4-Bromophenoxy)butyl)phthalimide is a phthalimide derivative featuring a butyl chain substituted with a 4-bromophenoxy group at the terminal position. The phthalimide core (isoindole-1,3-dione) is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . The 4-bromophenoxy moiety introduces both lipophilic and electron-withdrawing properties, which may enhance binding to biological targets or improve pharmacokinetic profiles. For instance, N-(4-bromobutyl)phthalimide (CAS 5394-18-3) is a key intermediate in synthesizing dopamine receptor ligands and antimicrobial agents .

Properties

IUPAC Name |

2-[4-(4-bromophenoxy)butyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c19-13-7-9-14(10-8-13)23-12-4-3-11-20-17(21)15-5-1-2-6-16(15)18(20)22/h1-2,5-10H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDBPVOMVWMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of n(4-(4-Bromophenoxy)butyl)phthalimide typically begins with phthalic anhydride and 4-bromophenol.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized phenoxy derivatives.

Reduction Products: Reduced phthalimide derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: n(4-(4-Bromophenoxy)butyl)phthalimide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound is used in bioconjugation reactions to link biomolecules for various biological studies.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n(4-(4-Bromophenoxy)butyl)phthalimide involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The phthalimide moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

A. Phthalimides with Aromatic Substituents

- 2-(4-Bromophenyl)isoindoline-1,3-dione (): This derivative, lacking the butyl linker, demonstrated antiamnesic effects in mice by reducing scopolamine-induced memory impairment. The direct attachment of the 4-bromophenyl group to the phthalimide core highlights the importance of aromatic substituents in modulating CNS activity .

- N-(1-Adamantyl)phthalimide (): Incorporation of the adamantane group (a rigid, lipophilic structure) conferred anticancer activity via TNF-α induction in leukemia cells. The three-dimensional adamantane moiety contrasts with the planar 4-bromophenoxybutyl chain, suggesting divergent biological targets .

B. Aliphatic Chain Derivatives

- N-(4-Bromobutyl)phthalimide (): Used as an intermediate in synthesizing dopamine D3 receptor ligands (e.g., compounds 4a–f). Its bromine atom facilitates nucleophilic substitution reactions, enabling conjugation with piperazine or aryl groups .

- N-[4-(Phenyltelluro)butyl]phthalimide (): Substitution of bromine with phenyltelluro enhanced mercury-binding capacity, forming stable complexes. This highlights the versatility of the butyl chain for introducing diverse functional groups .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): Phthalimides with benzimidazole moieties (e.g., compound 18 in ) exhibit logP values ~3.2, correlating with blood-brain barrier (BBB) permeability.

- Topological Polar Surface Area (TPSA): Derivatives with polar groups (e.g., piperazine, TPSA >60 Ų) show reduced BBB permeability. The bromophenoxybutyl group (TPSA ~40 Ų) likely balances lipophilicity and solubility .

Table 2: Drug-Likeness Parameters

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.